

Application Note: Structural Confirmation of Nicotinate D-ribonucleotide using NMR Spectroscopy

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Compound of Interest

Compound Name: Nicotinate D-ribonucleotide

Cat. No.: B127414

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinate D-ribonucleotide (NaMN), also known as nicotinic acid mononucleotide, is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD⁺).^[1] Accurate structural confirmation of such biomolecules is critical in metabolic research, drug discovery, and diagnostics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and conformation of organic molecules in solution. This document provides a comprehensive protocol for the structural elucidation of **Nicotinate D-ribonucleotide** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle of Structural Confirmation by NMR

The structural confirmation of **Nicotinate D-ribonucleotide** relies on a combination of NMR experiments:

- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

- ^{13}C NMR: Identifies the number of non-equivalent carbon atoms and their functional groups.
- 2D COSY (Correlation Spectroscopy): Establishes proton-proton (^1H - ^1H) coupling correlations, revealing which protons are on adjacent carbons. This is crucial for mapping out the spin systems of the ribose sugar and the nicotinate ring.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1J -coupling), allowing for the unambiguous assignment of carbon signals based on their attached protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (^2J and ^3J -coupling). This experiment is vital for identifying quaternary carbons and for connecting the nicotinate base to the ribose moiety.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for **Nicotinate D-ribonucleotide**. These values serve as a reference for experimental data analysis. Actual chemical shifts can vary depending on solvent, pH, and temperature.[\[2\]](#)[\[3\]](#)

Table 1: Predicted ^1H NMR Chemical Shifts for **Nicotinate D-ribonucleotide** in D_2O

Atom Number	Predicted Chemical Shift (δ , ppm)	Multiplicity
H2	9.3 - 9.5	s
H4	9.1 - 9.3	d
H5	8.2 - 8.4	t
H6	8.9 - 9.1	d
H1'	6.2 - 6.4	d
H2'	4.6 - 4.8	t
H3'	4.4 - 4.6	t
H4'	4.3 - 4.5	m
H5'a, H5'b	4.1 - 4.3	m

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Nicotinate D-ribonucleotide** in D_2O

Atom Number	Predicted Chemical Shift (δ , ppm)
C2	145 - 148
C4	142 - 145
C5	130 - 133
C6	148 - 151
C7 (COOH)	165 - 168
C1'	98 - 101
C2'	74 - 77
C3'	70 - 73
C4'	84 - 87
C5'	64 - 67

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4]

- Weighing: Accurately weigh 5-10 mg of **Nicotinate D-ribonucleotide** for ^1H NMR (minimum concentration ~ 0.01 M) or 20-30 mg for ^{13}C NMR experiments (minimum concentration ~ 0.1 M) and place it in a clean, dry vial.[5][6]
- Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D_2O), which is ideal for polar biomolecules.[7]
- Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample.[4] Push a small, tight plug of glass wool or cotton into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube.[7]
- Tube and Labeling: Ensure the NMR tube is clean, dry, and free of scratches or cracks.[4][8] The final sample depth should be at least 4.5-5 cm.[7] Cap the tube securely and label it clearly.

NMR Data Acquisition

The following are generalized parameters for a modern 500 or 600 MHz NMR spectrometer.

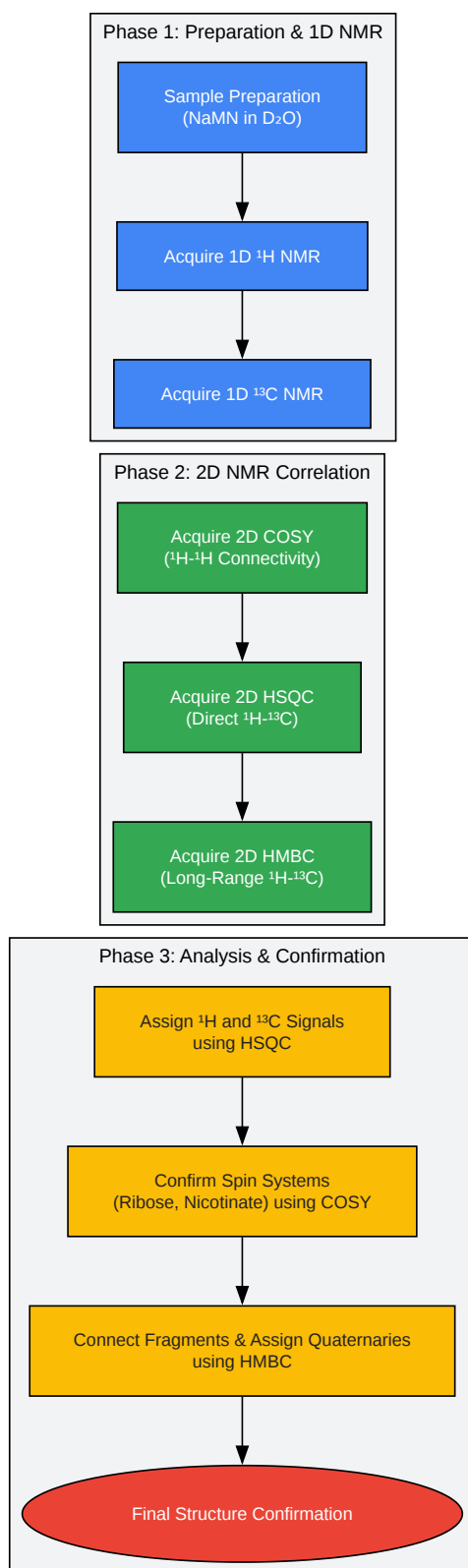
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal from the D_2O solvent.
 - Shim the magnetic field to achieve optimal homogeneity. For D_2O , this involves minimizing the water signal linewidth.
 - Tune and match the probe for the ^1H and ^{13}C frequencies.
- 1D ^1H Spectrum:

- Pulse Program: Standard single-pulse experiment with water suppression (e.g., presaturation).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- 1D ^{13}C Spectrum:
 - Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- 2D COSY Spectrum:
 - Pulse Program: Standard COSY experiment (e.g., cosygpppqf).
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 4-8.
- 2D HSQC Spectrum:
 - Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
 - ^1H Spectral Width (F2): 12-16 ppm.

- ^{13}C Spectral Width (F1): 120-140 ppm (focused on the aliphatic and olefinic region).
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 8-16.
- 2D HMBC Spectrum:
 - Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
 - ^1H Spectral Width (F2): 12-16 ppm.
 - ^{13}C Spectral Width (F1): 200-220 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 16-32.

Data Analysis and Interpretation

The following workflows and diagrams illustrate the logical process for confirming the structure of **Nicotinate D-ribonucleotide** from the acquired NMR data.



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Caption: Experimental workflow for NMR-based structural confirmation.

Interpretation Steps:

- **Assign Direct Connections (HSQC):** Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. For example, the proton signal at ~6.3 ppm (H1') will show a cross-peak to the carbon signal at ~99 ppm (C1').
- **Trace the Ribose Ring (COSY):** Starting from the anomeric proton (H1'), use the COSY cross-peaks to walk along the ribose sugar backbone: H1' couples to H2', H2' to H3', H3' to H4', and H4' to the H5' protons.
- **Trace the Nicotinate Ring (COSY):** Identify the coupled aromatic protons. For instance, H5 should show correlations to both H4 and H6.
- **Connect the Fragments (HMBC):** The HMBC spectrum is crucial for linking the ribose sugar to the nicotinate base. Look for a long-range correlation (3J) from the anomeric proton H1' to carbons C2 and C6 of the nicotinate ring. Also, use HMBC to assign the quaternary carbons, such as the carboxylic acid carbon (C7), which will show correlations to nearby protons (e.g., H2, H4) but will not appear in the HSQC spectrum.

The diagram below illustrates the key expected correlations for structural assembly.

Caption: Key COSY, HSQC, and HMBC correlations for structural assignment.

Conclusion

The combined use of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural confirmation of **Nicotinate D-ribonucleotide**. The protocols and expected data presented in this application note offer a reliable framework for researchers to unambiguously verify the identity and purity of their samples, which is a fundamental step in any biochemical or drug development study involving this important metabolite.

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